molecular formula C17H15ClN2O2 B15107800 1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione

1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione

Cat. No.: B15107800
M. Wt: 314.8 g/mol
InChI Key: GZQNBKOXSMMHFD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with 3-methylphenylamine in the presence of a base, followed by cyclization to form the azolidine-2,5-dione ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]azolidine-2,5-dione: Similar structure with a different position of the methyl group.

    1-(2-Chlorophenyl)-3-[(3-ethylphenyl)amino]azolidine-2,5-dione: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl and 3-methylphenyl groups can impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H15ClN2O2/c1-11-5-4-6-12(9-11)19-14-10-16(21)20(17(14)22)15-8-3-2-7-13(15)18/h2-9,14,19H,10H2,1H3

InChI Key

GZQNBKOXSMMHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl

Origin of Product

United States

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